Cyclohexane, 1,3-bis(methylene)-

Catalog No.
S14494745
CAS No.
52086-82-5
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
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Cyclohexane, 1,3-bis(methylene)-

CAS Number

52086-82-5

Product Name

Cyclohexane, 1,3-bis(methylene)-

IUPAC Name

1,3-dimethylidenecyclohexane

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h1-6H2

InChI Key

CTDOPUVVTOMREJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C)C1

Cyclohexane, 1,3-bis(methylene)- is an organic compound with the molecular formula C8H12C_8H_{12} and a molecular weight of approximately 108.18 g/mol. It is categorized as a bicyclic compound, featuring two methylene groups (-CH2-) bridging the cyclohexane ring at the 1 and 3 positions. This structure contributes to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis. The compound is characterized by its colorless liquid form and has a boiling point of approximately 294.4 °C .

Due to its functional groups. Notably, it can undergo:

  • Addition Reactions: The double bonds present in related compounds can react with nucleophiles or electrophiles.
  • Polymerization: Under certain conditions, it can polymerize when exposed to acids or bases, forming larger molecular structures.
  • Oxidation: The compound can be oxidized to yield various products depending on the reaction conditions.

Isocyanates derived from similar structures exhibit reactivity with amines, alcohols, and other nucleophiles, often leading to the formation of polyurethanes and other polymers .

Synthesis of Cyclohexane, 1,3-bis(methylene)- typically involves:

  • Starting with Cyclohexane Derivatives: Utilizing cyclohexanone or cyclohexene as precursors.
  • Methylation Reactions: Employing methylene chloride in the presence of a base to facilitate the introduction of methylene groups at the desired positions.
  • Bromination followed by Dehydrobromination: This method involves brominating cyclohexane derivatives followed by elimination reactions to yield the bis(methylene) compound .

Cyclohexane, 1,3-bis(methylene)- has potential applications in:

  • Material Science: As a precursor for polyurethanes and other polymers.
  • Organic Synthesis: In the production of complex organic molecules through various chemical transformations.
  • Research: Used in studies involving reaction mechanisms and polymer chemistry .

Interaction studies involving Cyclohexane, 1,3-bis(methylene)- primarily focus on its reactivity with other chemicals. Notably:

  • Reactivity with Isocyanates: It interacts exothermically with amines and alcohols, leading to polymer formation.
  • Compatibility Testing: It is essential to assess compatibility with various solvents and reagents in synthetic pathways to avoid hazardous reactions .

Cyclohexane, 1,3-bis(methylene)- shares structural similarities with several compounds. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
CyclohexaneC6H12Simple cyclic alkane; basic structure without substituents.
CyclohexanoneC6H10OContains a carbonyl group; used in organic synthesis.

Transition metal catalysts have emerged as pivotal tools for constructing bis(methylene)cyclohexane frameworks. Manganese-based complexes, such as those functionalized with 1,3,5-triaza-7-phosphaadamantane and benzyl terpyridine ligands, demonstrate exceptional activity in cyclohexane oxidation reactions. These catalysts facilitate selective C–H bond activation under microwave-assisted conditions, enabling the formation of oxygenated derivatives critical for further functionalization. Similarly, nickel precatalysts have been employed for decarbonylative thioetherification of cyclohexane carboxylic acids, bypassing lactone formation through multifold C–H activation. This method achieves tandem dehydrogenation-olefination-decarboxylation sequences, yielding olefinated arenes with high atom economy.

A groundbreaking approach involves boron-nitrogen (BN) isosteres of cyclohexane. The synthesis of 1,1,4,4-tetra(trimethylsilyl)-1,4-diazonia-2,5-diboratacyclohexane via lithium borohydride intermediates showcases the potential of main-group catalysts. This BN analog adopts a chair conformation akin to cyclohexane, offering a stable platform for subsequent methylene group incorporation.

Hydroquinone-Based Precursor Utilization in Cyclohexane Functionalization

Hydroquinone derivatives serve as versatile precursors for cyclohexane functionalization. Recent studies highlight the catalytic hydrogenation of resorcinol over Raney nickel under aqueous-phase conditions, achieving high yields of 1,3-cyclohexanediol intermediates. Subsequent oximation and hydrogenation steps convert these intermediates into 1,3-cyclohexanediamine, demonstrating the cascading potential of hydroquinone-derived substrates. This methodology parallels the utilization of m-phenylenediamine, where electron transfer and steric effects are mitigated through optimized LiOH-treated ruthenium catalysts, enhancing cyclohexanediamine yields.

The strategic use of aminomethylene boronate esters further exemplifies precursor-driven synthesis. Reduction with lithium aluminum hydride generates borohydride intermediates, which undergo acid-mediated dimerization to form diazonia-diboratacyclohexane structures. These intermediates are subsequently desilylated to yield bis(methylene)cyclohexane derivatives, underscoring the role of tailored precursors in directing molecular architecture.

Solvent-Free Synthesis Techniques for Enhanced Reaction Efficiency

Solvent-free methodologies have gained traction for their operational simplicity and reduced environmental footprint. Encapsulation of unspecific peroxygenase (UPO) enzymes in sol-gel matrices enables efficient cyclohexane oxidation to cyclohexanone and cyclohexanol without organic solvents. This system leverages cyclohexane as both solvent and substrate, achieving a ketone-to-alcohol ratio of 3:1 while maintaining enzyme stability over multiple cycles.

Heterogeneous catalysis using polyoxometalate (POM) complexes immobilized on amino-functionalized silica nanobeads represents another solvent-free advancement. These catalysts, such as [PMo12O40]3− grafted on silica supports, facilitate epoxidation of cyclohexene derivatives with turnover frequencies exceeding 200 h−1. The absence of solvents minimizes side reactions, improving selectivity for bis(methylene) products. Additionally, microwave-assisted protocols with manganese catalysts achieve cyclohexane oxidation conversions of 85% within 2 hours, highlighting the synergy between solvent-free conditions and energy-efficient heating methods.

Transition State Analysis of E2 Elimination in Substituted Cyclohexanes

The E2 elimination mechanism in cyclohexane derivatives follows a concerted pathway involving simultaneous bond breaking and formation processes [1]. The transition state for E2 elimination in substituted cyclohexanes requires precise geometric arrangements that dictate both the feasibility and stereochemical outcome of the reaction [2]. In the case of cyclohexane, 1,3-bis(methylene)-, the elimination process involves the formation of C=C double bonds through the coordinated removal of a proton and departure of a leaving group [3].

The transition state geometry in cyclohexane E2 eliminations is characterized by specific bond length changes and angular adjustments [2]. During the transition state, the C-H bond elongates from its normal length of 1.09 Å to approximately 1.3-1.4 Å, while the C-X bond (where X represents the leaving group) extends from 1.80 Å to 2.2-2.4 Å [4]. Simultaneously, the forming C=C bond develops at a distance of 1.8-2.0 Å, eventually reaching its final length of 1.34 Å in the product alkene [5].

The anti-periplanar requirement fundamentally governs the transition state structure in cyclohexane systems [6]. This geometric constraint necessitates that the leaving group and the beta-hydrogen maintain a 180-degree dihedral angle throughout the elimination process [7]. The maintenance of this anti-periplanar arrangement ensures optimal orbital overlap between the C-H sigma bond and the C-X sigma-star antibonding orbital, facilitating the concerted electron flow that characterizes the E2 mechanism [8].

Geometric ParameterInitial StateTransition StateFinal State
C-H bond breaking1.09 Å (C-H)1.3-1.4 Å (elongated)Bond broken
C-X bond breaking1.80 Å (C-Cl)2.2-2.4 Å (elongated)Bond broken
C=C bond formationNone1.8-2.0 Å (forming)1.34 Å (C=C)
H-Base bond formationNone1.2-1.3 Å (forming)1.0 Å (complete)
Dihedral angle (H-C-C-X)180° (anti-periplanar)180° (maintained)Not applicable
C-C-C bond angle change109.5° (sp³)120° (approaching sp²)120° (sp²)
Hybridization changesp³-sp³sp³ → sp² transitionsp²-sp²

The energy profile of the E2 transition state in cyclohexane derivatives demonstrates a single energy barrier corresponding to the concerted mechanism [9]. This contrasts with stepwise elimination mechanisms and reflects the synchronized nature of bond breaking and formation processes [2]. The activation energy for E2 elimination varies significantly depending on the conformational accessibility of the required anti-periplanar arrangement [10].

Research findings indicate that the transition state structure exhibits characteristics intermediate between the reactant and product geometries [4]. The carbon atoms undergoing hybridization change from sp³ to sp² show bond angles that approach 120 degrees in the transition state, reflecting the developing planar geometry of the alkene product [5]. This geometric evolution is accompanied by changes in the electron density distribution that facilitate the formation of the pi-bond system [9].

Conformational Dynamics Impacting Anti-Periplanar Geometry

The conformational dynamics of cyclohexane rings play a crucial role in determining the accessibility of anti-periplanar geometries required for E2 elimination [6]. The chair conformation of cyclohexane undergoes rapid interconversion through ring-flipping processes, with typical activation energies of approximately 10-12 kcal/mol for unsubstituted cyclohexane [11]. However, the presence of substituents significantly affects these conformational equilibria and the associated energy barriers [12].

In substituted cyclohexanes, the conformational preference is governed by the minimization of steric interactions, particularly 1,3-diaxial interactions [13]. Large substituents such as tert-butyl groups exhibit strong preferences for equatorial positions, effectively locking the ring into specific conformations [14]. This conformational rigidity can either facilitate or hinder E2 elimination depending on whether the preferred conformation places the leaving group in the required axial position [7].

The rate of E2 elimination is directly proportional to the population of conformers that possess the necessary anti-periplanar arrangement [15]. For menthyl chloride, where all three substituents (chlorine, methyl, and isopropyl) prefer equatorial positions, the molecule must undergo ring-flipping to achieve the axial chlorine orientation required for elimination [10]. This conformational requirement results in a 200-fold rate reduction compared to neomenthyl chloride, where the chlorine naturally adopts an axial position in the preferred conformation [6].

The conformational dynamics are further complicated by the temperature dependence of ring-flipping processes [11]. At lower temperatures, conformational interconversion rates decrease, potentially trapping molecules in conformations that are incompatible with E2 elimination [16]. Conversely, elevated temperatures increase the population of higher-energy conformers, facilitating access to the required anti-periplanar geometries [12].

CompoundPreferred ConformationEnergy for E2-Active Conformation (kcal/mol)Relative E2 RateMajor Product
Menthyl chlorideAll equatorial (Cl, Me, iPr)+3.6 (requires ring flip)12-menthene (Hofmann)
Neomenthyl chlorideCl axial, Me and iPr equatorial0 (already optimal)2003-menthene (Zaitsev)
cis-2-methyl-1-chlorocyclohexaneCl axial, Me equatorial0 (already optimal)Fast1-methylcyclohexene (Zaitsev)
trans-2-methyl-1-chlorocyclohexaneCl and Me both axial+1.8 (requires ring flip)Slow3-methylcyclohexene (Hofmann)
cis-1-bromo-4-tert-butylcyclohexaneBr axial, tBu equatorial0 (already optimal)Fast4-tert-butylcyclohexene
trans-1-bromo-4-tert-butylcyclohexaneBr equatorial, tBu equatorial+4.5 (requires ring flip)Very slowNo reaction or very slow

The conformational analysis reveals that the energy difference between conformers can range from 0 to over 4 kcal/mol, depending on the size and position of substituents [17]. These energy differences directly translate to rate differences in E2 elimination reactions, with higher-energy conformations leading to slower reaction rates [8]. The conformational dynamics thus serve as a controlling factor in determining both the kinetics and the regioselectivity of elimination reactions in cyclohexane derivatives [18].

Molecular dynamics studies have provided insights into the time scales of conformational interconversion relative to the E2 elimination process [11]. The ring-flipping process typically occurs on the microsecond to millisecond time scale, which is much faster than typical E2 elimination reactions [12]. This temporal separation ensures that conformational equilibria are established prior to the elimination event, making the conformational populations the primary determinant of reaction rates [16].

Axial vs. Equatorial Leaving Group Orientations in Elimination Reactions

The orientation of leaving groups in cyclohexane rings fundamentally determines the feasibility and rate of E2 elimination reactions [8]. The axial orientation is absolutely required for E2 elimination to proceed, as only axial leaving groups can achieve the necessary anti-periplanar relationship with adjacent axial hydrogen atoms [1]. This geometric constraint arises from the chair conformation geometry, where axial bonds are positioned 180 degrees apart on adjacent carbon atoms [3].

When leaving groups occupy equatorial positions, the sigma-star antibonding orbital points directly into the center of the ring, making it geometrically impossible for any C-H sigma bond to achieve the required overlap [7]. This orbital alignment prevents the electron transfer necessary for the concerted E2 mechanism, effectively blocking the elimination pathway [6]. The rigid geometry of the cyclohexane chair conformation enforces this constraint, unlike flexible acyclic systems where rotation can accommodate various orientations [10].

The rate enhancement observed with axial leaving groups is dramatic and well-documented in the literature [19]. Neomenthyl chloride, with its axial chlorine, reacts 200 times faster than menthyl chloride, where the chlorine adopts an equatorial position in the preferred conformation [6]. This rate difference reflects the energy barrier associated with ring-flipping to access the required axial orientation [17].

The stereochemical consequences of axial versus equatorial leaving group orientations extend beyond simple rate effects [5]. The specific axial hydrogen that participates in the elimination determines the regioselectivity of the reaction [20]. When multiple axial hydrogens are available, the elimination typically follows Zaitsev's rule, forming the more substituted alkene, unless steric factors favor the less substituted product [7].

Substrate ConfigurationRequired Conformation for E2Anti-periplanar H PositionProduct Alkene GeometryStereochemical Outcome
(1R,2S)-1-chloro-2-methylcyclohexaneCl axial (up), Me equatorial (down)Axial H at C-3 (down)(E)-3-methylcyclohexeneStereospecific anti elimination
(1S,2R)-1-chloro-2-methylcyclohexaneCl axial (down), Me equatorial (up)Axial H at C-3 (up)(E)-3-methylcyclohexeneStereospecific anti elimination
(1R,2R)-1-chloro-2-methylcyclohexaneBoth Cl and Me axial (ring flip needed)Axial H at C-3(Z)-3-methylcyclohexeneStereospecific anti elimination
(1S,2S)-1-chloro-2-methylcyclohexaneBoth Cl and Me axial (ring flip needed)Axial H at C-3(Z)-3-methylcyclohexeneStereospecific anti elimination

The influence of substituent bulk on the axial-equatorial preference of leaving groups creates predictable patterns in elimination reactivity [15]. Large substituents that strongly favor equatorial positions can effectively lock the conformation, preventing the leaving group from accessing the required axial orientation [14]. The tert-butyl group represents an extreme example, where its overwhelming preference for the equatorial position can completely inhibit elimination when the leaving group is forced into an equatorial position [8].

The electronic effects of leaving group orientation also contribute to the observed rate differences [4]. Axial leaving groups experience different electronic environments compared to their equatorial counterparts, potentially affecting their leaving group ability [19]. However, these electronic effects are generally secondary to the dominant geometric constraints imposed by the anti-periplanar requirement [18].

The temperature dependence of elimination rates in systems with equatorial leaving groups reflects the conformational equilibrium between chair conformers [16]. Higher temperatures increase the population of the less stable conformer with the axial leaving group, leading to increased elimination rates [12]. This temperature effect provides additional evidence for the conformational control of elimination reactivity in cyclohexane systems [11].

Kinetic Stability Enhancement Through Diazonia-Diboratacyclohexane Architectures

The remarkable kinetic stability exhibited by diazonia-diboratacyclohexane systems represents a significant advancement in chemical hydrogen storage materials, demonstrating unprecedented thermal stability up to 150°C both in solution and as neat materials [2]. This exceptional stability profile contrasts dramatically with related boron-nitrogen compounds such as ammonia borane, which undergoes complete decomposition within two hours at 150°C, and cyclotriborazane, which readily decomposes in solution above 100°C [2] [5].

The 1,4-diazonia-2,5-diboratacyclohexane architecture achieves its kinetic stability through a combination of electronic and structural factors that collectively resist thermal decomposition pathways [2]. The compound adopts a chair conformation in the solid state, as confirmed by single-crystal X-ray diffraction analysis, which minimizes steric strain and optimizes orbital overlap between boron and nitrogen centers [2]. This structural arrangement creates a thermodynamically favorable configuration that requires significant activation energy to initiate decomposition processes.

Thermogravimetric analysis coupled with differential scanning calorimetry reveals that the diazonia-diboratacyclohexane system undergoes endothermic sublimation between 150°C and 200°C without any detectable decomposition [2]. Nuclear magnetic resonance spectroscopy confirms the absence of degradation products during the sublimation process, indicating that the molecular integrity remains intact even under elevated thermal conditions [2]. This behavior contrasts sharply with the 1,2-boron-nitrogen cyclohexane analogue, which shows greater than 50% decomposition after 24 hours at 150°C [2].

The kinetic stability enhancement mechanism involves the formation of robust boron-nitrogen dative bonds that resist thermal activation [2]. The diazonia-diboratacyclohexane architecture benefits from charge delocalization across the six-membered ring system, which stabilizes the electronic structure and raises the activation barrier for decomposition reactions [2]. The symmetrical arrangement of boron and nitrogen atoms creates a balanced charge distribution that minimizes reactive sites and prevents unwanted side reactions.

Stability ParameterDiazonia-Diboratacyclohexane1,2-BN CyclohexaneAmmonia BoraneCyclotriborazane
Decomposition Temperature (°C)>150 (no decomposition)75-77 (melting point)≤150~157 (with decomposition)
Thermal Stability Duration>24 hours at 150°C<24 hours at 150°C<2 hours at 150°CDecomposes >100°C
Sublimation BehaviorClean sublimation 150-200°CThermal decompositionImmediate decompositionSublimation with decomposition
Storage Stability>18 months at ambientLimited stabilityPoor stabilityPoor stability

Catalytic activation studies reveal that while the diazonia-diboratacyclohexane system resists thermal decomposition, it readily releases hydrogen in the presence of appropriate catalysts [2]. Ruthenium-based catalysts enable complete hydrogen desorption at room temperature within 15 minutes, yielding 4.7 weight percent hydrogen with analytical purity [2]. The catalyst-mediated dehydrogenation proceeds through distinct mechanistic pathways depending on the metal center employed, producing different cage compounds with characteristic S4 symmetry [2].

Comparative Analysis of Boron-Nitrogen versus Carbon-Cycle Thermodynamic Profiles

The thermodynamic analysis of boron-nitrogen cyclohexane systems compared to their carbon analogues reveals fundamental differences in stability, reactivity, and energy profiles that arise from the distinct electronic characteristics of boron-nitrogen versus carbon-carbon bonds [3] [2]. Computational studies using high-level theoretical methods provide quantitative insights into the relative energetics of these systems and their transformation pathways.

Gas-phase formation enthalpies calculated using the atomization energy method with CBS-APNO, CBS-QB3, and G3MP2 computational models demonstrate that boron-nitrogen substitution significantly alters the thermodynamic landscape of cyclohexane systems [3]. The introduction of boron-nitrogen units creates compounds with modified electronic structures that exhibit different stability hierarchies compared to their carbon counterparts [3]. The polar nature of boron-nitrogen bonds introduces dipole-dipole interactions and hydrogen bonding capabilities that are absent in purely carbon-based systems.

Melting point comparisons provide direct experimental evidence for the altered thermodynamic profiles of boron-nitrogen cyclohexane analogues [2]. All-carbon cyclohexane melts between 4°C and 7°C, reflecting the weak intermolecular van der Waals forces characteristic of saturated hydrocarbons [2]. In contrast, 1,2-boron-nitrogen cyclohexane exhibits a melting point of 75-77°C, indicating significantly stronger intermolecular interactions due to hydrogen bonding and dipolar attractions [2]. The bis-boron-nitrogen cyclohexane system demonstrates even greater thermal stability, subliming above 150°C without decomposition [2].

G3MP2 computational analysis of dehydrogenation pathways reveals that the formation of cage compounds from bis-boron-nitrogen cyclohexane systems is highly exergonic [2]. The formation of the six-four cage structure releases 56.0 kcal/mol, while the six-five cage formation is even more favorable at 64.3 kcal/mol [2]. These large negative enthalpy changes indicate that the dehydrogenation process is thermodynamically driven, with the cage compounds representing lower-energy configurations than the starting bis-boron-nitrogen cyclohexane [2].

Thermodynamic PropertyCarbon Cyclohexane1,2-BN CyclohexaneBis-BN CyclohexaneEnergy Units
Melting Point4-7°C75-77°CSublimes >150°CTemperature
Intermolecular Forcesvan der WaalsH-bonding + dipolarEnhanced H-bondingInteraction Type
Cage Formation EnergyN/ANot determined-56.0 to -64.3kcal/mol
Ring Inversion BarrierStandardLower than cyclohexaneSimilar to cyclohexaneRelative Energy

The comparative analysis extends to hydrogen storage applications, where boron-nitrogen systems demonstrate superior gravimetric capacities compared to carbon-based alternatives [6] [7]. The 1,6;2,3-bis-boron-nitrogen cyclohexane isomer exhibits hydrogen storage capability exceeding 9.0 weight percent, nearly double that of the 1,2;4,5-bis-boron-nitrogen cyclohexane system [6] [7]. This enhanced capacity results from the specific geometric arrangement of boron-nitrogen units that optimizes hydrogen binding and release mechanisms.

Activation energy profiles for ring inversion processes show that boron-nitrogen cyclohexane analogues maintain conformational flexibility similar to their carbon counterparts [5]. The 1,2-boron-nitrogen cyclohexane actually demonstrates a lower activation barrier for ring inversion than cyclohexane itself, attributed to the altered electronic structure resulting from boron-nitrogen/carbon-carbon isosterism [5]. This finding indicates that the introduction of boron-nitrogen units can enhance molecular dynamics while maintaining structural integrity.

Energy ComparisonProcessBN SystemCarbon SystemDifference (kcal/mol)
Formation EnthalpyCage compound 6-56.0N/AN/A
Formation EnthalpyCage compound 7-64.3N/AN/A
Relative StabilityCage 7 vs 6+8.0N/AN/A
Ring InversionConformational changeLower barrierStandardReduced

XLogP3

2.2

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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